

Commercial suppliers of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate*

Cat. No.: B589373

[Get Quote](#)

Technical Guide: Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate**, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, commercial availability, a representative synthesis protocol, and potential applications based on the known bioactivities of structurally related oxazole derivatives.

Compound Data and Commercial Availability

Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate is a substituted oxazole with potential applications as a building block in the synthesis of more complex molecules. Several commercial suppliers offer this compound, and its key quantitative data are summarized below for easy comparison.

Property	Value	Supplier(s)
CAS Number	132089-43-1	Sigma-Aldrich, Ambeed, Inc., ChemScene LLC, ChemShuttle
Molecular Formula	C ₁₂ H ₁₀ CINO ₃	Sigma-Aldrich, ChemShuttle
Molecular Weight	251.67 g/mol	Sigma-Aldrich[1], ChemShuttle[2]
Purity	≥95%	ChemShuttle[2]
Physical State	Solid	-
Storage Temperature	2-8 °C	ChemShuttle[2]

Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of **Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate** is not readily available in peer-reviewed literature, a representative synthesis can be devised based on established methods for constructing the oxazole ring. A common and effective route is the Robinson-Gabriel synthesis, which involves the cyclization of an α -acylamino ketone.

Representative Experimental Protocol:

Objective: To synthesize **Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate**.

Materials:

- 3-Chlorobenzoyl chloride
- Ethyl isocyanoacetate
- Triethylamine (Et₃N)
- Dichloromethane (CH₂Cl₂)
- Anhydrous Magnesium Sulfate (MgSO₄)

- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

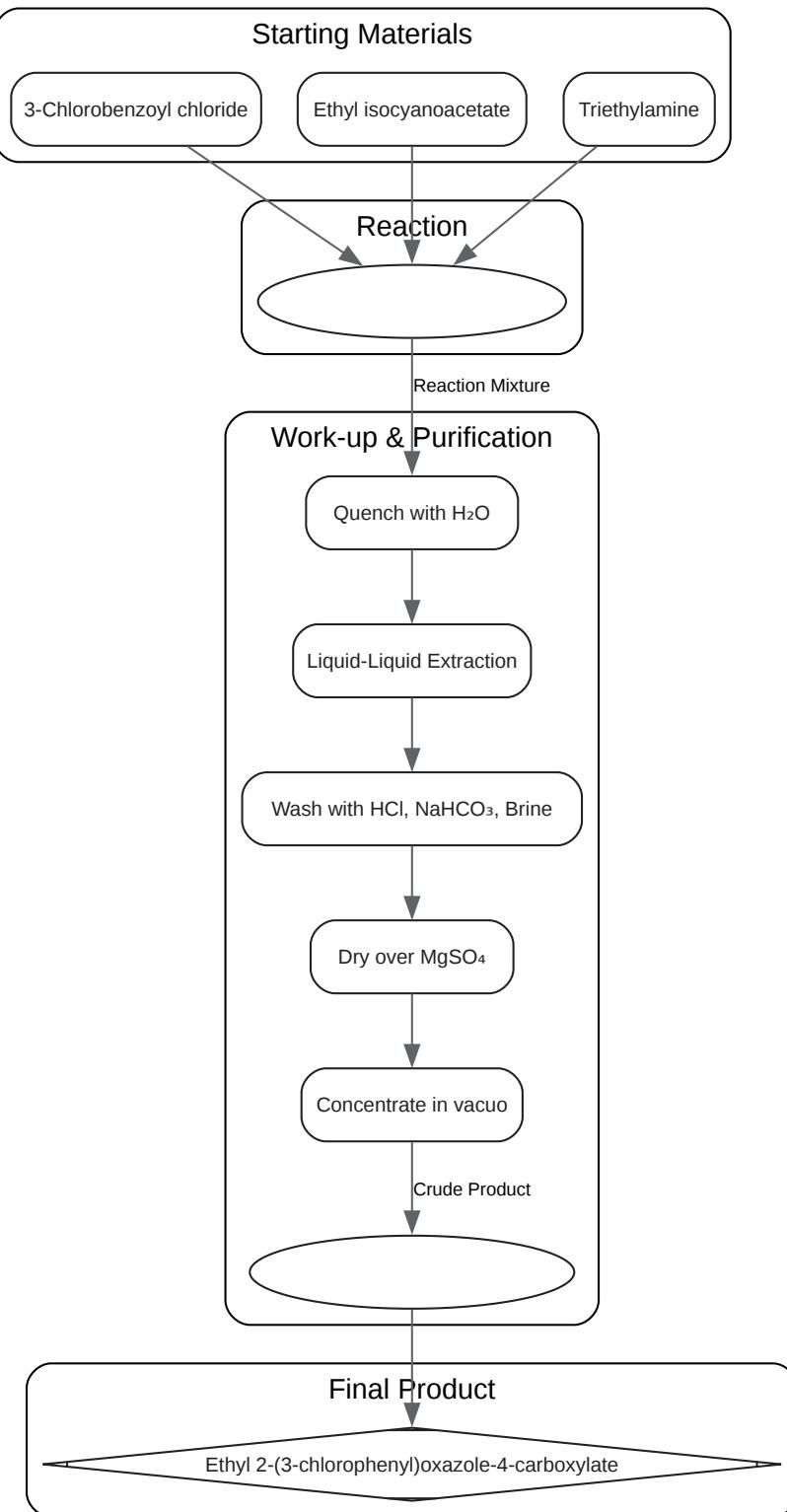
- Acylation of Ethyl Isocyanoacetate: To a solution of ethyl isocyanoacetate (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add triethylamine (1.1 eq.). To this stirred solution, add 3-chlorobenzoyl chloride (1.05 eq.) dropwise, ensuring the temperature remains below 5 °C.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield **Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate** as a solid.
- Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

Extensive searches of scientific databases and patent literature did not yield specific reports on the biological activity or the modulation of any signaling pathways by **Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate**. However, the oxazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. Derivatives of oxazole have been reported to exhibit a wide range of activities, including but not limited to:

- Anticancer: M Derivatives of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles have been synthesized and evaluated for their in vitro anticancer activity against a panel of 59 cancer cell lines.[\[3\]](#)

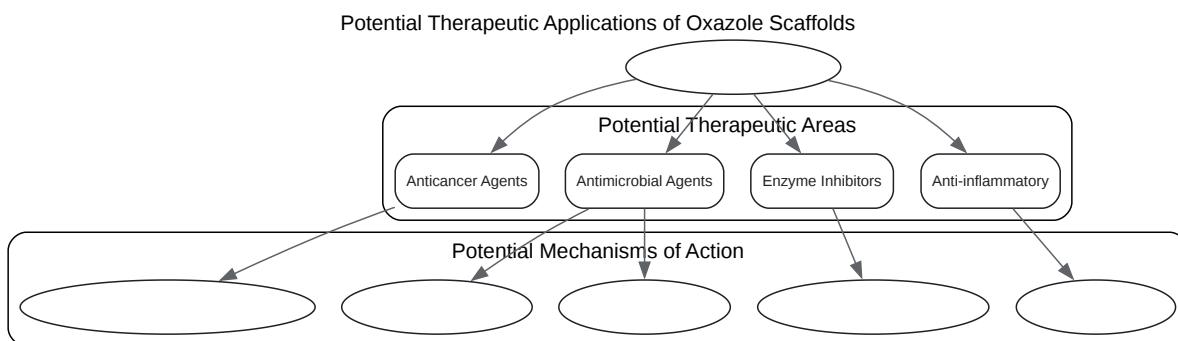
- Antimicrobial: Isoxazole-amide derivatives, which are structurally related to oxazoles, have shown potential as antifungal and antibacterial agents.[4]
- Enzyme Inhibition: The oxazole core is found in molecules that act as inhibitors of various enzymes, such as tyrosine kinases.[5]


The biological potential of **Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate** would need to be determined through in vitro and in vivo screening assays.

Visualizations

Chemical Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of **Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate**.


Synthesis Workflow for Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate**.

Potential Roles of Oxazole Derivatives in Drug Discovery

This diagram illustrates the logical relationship between the core oxazole structure and its potential applications in drug discovery, based on activities reported for analogous compounds.

[Click to download full resolution via product page](#)

Caption: Potential therapeutic roles of oxazole-containing compounds in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]

- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial suppliers of Ethyl 2-(3-chlorophenyl)oxazole-4-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b589373#commercial-suppliers-of-ethyl-2-3-chlorophenyl-oxazole-4-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com